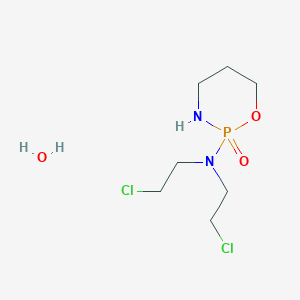
Tartrato de Metoprolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metoprolol tartrate is a member of phenols and an alcohol.
Metoprolol Tartrate is the tartrate salt form of metoprolol, a cardioselective competitive beta-1 adrenergic receptor antagonist with antihypertensive properties and devoid of intrinsic sympathomimetic activity. Metoprolol tartrate antagonizes beta 1-adrenergic receptors in the myocardium, thereby reducing the rate and force of myocardial contraction, and consequently a diminished cardiac output. This agent may also reduce the secretion of renin with subsequent reduction in levels of angiotensin II thus decreasing sympathetic activation, including vasoconstriction, aldosterone secretion.
A selective adrenergic beta-1 blocking agent that is commonly used to treat ANGINA PECTORIS; HYPERTENSION; and CARDIAC ARRHYTHMIAS.
See also: Metoprolol (has active moiety); Hydrochlorothiazide; metoprolol tartrate (component of); Chlorthalidone; metoprolol tartrate (component of).
Aplicaciones Científicas De Investigación
Medicina individualizada y pediatría
Metoprolol Tartrate (MPT) está ganando atención en la investigación farmacéutica por su potencial en medicina individualizada, particularmente en pediatría . Se está utilizando fuera de etiqueta en función de las experiencias totales .
Películas Orodispersables (ODF)
Las ODF se han demostrado como una forma de dosificación alternativa aceptada. MPT se está utilizando en el desarrollo de ODF impresas basadas en hipromelosa con dosis únicas de MPT terapéuticamente razonables de 0,35 a 3,5 mg para uso pediátrico .
3. Impresión por inyección de tinta para la dosificación individualizada de medicamentos La impresión por inyección de tinta se comercializa como una tecnología fundamental de deposición precisa de principios activos farmacéuticos (API). MPT se está utilizando en este contexto para desarrollar ODF impresas .
Tratamiento de enfermedades cardíacas
Los bloqueadores beta (β) como el metoprolol son esenciales para el tratamiento de enfermedades cardíacas en adultos, pero también en bebés prematuros, recién nacidos y niños .
Impacto en la dureza de la tableta
La dureza de las tabletas tiene un impacto en la velocidad de disolución de las tabletas de Metoprolol Tartrate de 100 mg . Esto es importante para garantizar la eficacia del medicamento.
Sistema de administración de medicamentos transdérmico
Metoprolol Tartrate se considera un medicamento ideal para el sistema de administración de medicamentos transdérmico . Sustancias como SLS, DMSO y ácido oleico pueden inducir un aumento significativo en la permeación del fármaco .
Antagonista del receptor β1-adrenérgico
El tartrato de metoprolol es un antagonista del β1-AR (receptor β1-adrenérgico). Inhibe la producción espontánea de endotelina-1 in vitro y exhibe propiedades antihipertensivas .
Propiedades
Número CAS |
56392-17-7 |
|---|---|
Fórmula molecular |
C19H31NO9 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3.C4H6O6/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clave InChI |
WPTKISQJQVFSQI-LREBCSMRSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES isomérico |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |
Apariencia |
Solid powder |
| 56392-17-7 | |
Pictogramas |
Irritant; Health Hazard |
Pureza |
> 98% |
Sinónimos |
56392-17-7; 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol 2,3-dihydroxysuccinate (2:1); Metoprolol-(+,-) (+)-tartrate salt; Prestwick_1009; AC1O4WIQ; SCHEMBL2051655 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)







